1-Trifluoromethanesulfonylazetidine-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of azetidines has been widely studied, including enantioselective, metal-catalyzed, transition-metal-free, and reductive methods . The treatment of azetidine with a catalytic amount of Au(PPh 3)(NTf 2) in the presence of 3,5-dichloropyridine N-oxide and methanesulfonic acid resulted in the synthesis of spiro-3-furanone .Molecular Structure Analysis
The molecular structure of “1-(Trifluoromethylsulfonyl)azetidine-3-carboxylic acid” is unique and enables it to be employed in various applications. The structure of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization .Chemical Reactions Analysis
Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Scientific Research Applications
Synthesis of Enantiopure Azetidine-2-Carboxylic Acids
Research conducted by Sajjadi and Lubell (2008) in "The Journal of Peptide Research" outlines the synthesis of azetidine-2-carboxylic acid (Aze) analogs, demonstrating the modification of azetidine compounds to create various heteroatomic side chains. This includes the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, which are crucial for studying peptide activity and conformational influence on peptides (Sajjadi & Lubell, 2008).
Azetidine-2-Carboxylic Acid in the Food Chain
Azetidine-2-carboxylic acid (Aze) is present in sugar beets and table beets (Beta vulgaris), as reported by Rubenstein et al. (2009) in "Phytochemistry". This compound can be misincorporated into proteins in place of proline, potentially causing toxic effects and congenital malformations. The study identifies Aze in various sugar beet byproducts, which are significant in the food chain, especially in livestock diets (Rubenstein et al., 2009).
Azetidine 2-Carboxylic Acid's Impact on Ion Uptake and Release
A 1977 study by Pitman et al. in "Plant Physiology" utilized azetidine 2-carboxylic acid (AZ) as an analog of proline to explore the relationship between protein synthesis and ion transport in barley roots. AZ, which forms ineffective proteins as enzymes, was shown to inhibit ion release to the xylem and uptake to the root, providing insights into the impact of AZ on ion transport processes (Pitman et al., 1977).
Gram-Scale Synthesis of Protected 3-Haloazetidines
In "Arkivoc", Ji, Wojtas, and Lopchuk (2018) discussed the synthesis of protected 3-haloazetidines, vital intermediates in medicinal chemistry. Their work provides a practical approach for creating high-value azetidine-3-carboxylic acid derivatives, including 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid (Ji et al., 2018).
Effects of Azetidine-2-Carboxylic Acid on Hepatoma Cells
Research by Rijn, Berg, and Mast (1999) in "Radiation Oncology Investigations" explored the effects of the amino acid analog azetidine-2-carboxylic acid on treatments of hepatoma cells with X-rays and its influence on radiosensitization. The study provides insights into the mechanisms of azetidine's action and its potential applications in cancer treatment (Rijn et al., 1999).
Azetidine-2-Carboxylic Acid Derivatives from Seeds of Fagus Silvatica
Kristensen and Larsen (1974) in "Phytochemistry" identified azetidine-2-carboxylic acid derivatives in the seeds of Fagus silvatica L. (beechnuts), contributing to the understanding of this compound's presence in nature and its potential biochemical roles (Kristensen & Larsen, 1974).
Future Directions
Azetidines represent a novel, unexplored scaffold in organic synthesis, and as a precursor for chemoselective, strain-driven N–C bond opening . Thus, the synthesis, functionalization, and ring opening of azetidines have been widely studied, and future research will likely continue to explore these areas .
Mechanism of Action
Target of Action
1-(Trifluoromethylsulfonyl)azetidine-3-carboxylic acid is a versatile chemical compound used in scientific research. It is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the specific proteins or enzymes that the ADCs or PROTACs are designed to interact with.
Mode of Action
Instead, it serves as a bridge between the antibody or PROTAC and the drug molecule . The specific mode of action will therefore depend on the drug molecule that is attached to the linker.
Biochemical Pathways
The biochemical pathways affected by 1-(Trifluoromethylsulfonyl)azetidine-3-carboxylic acid will depend on the specific ADC or PROTAC it is part of . ADCs and PROTACs are designed to target specific proteins or enzymes, and the biochemical pathways they affect will be those in which the target protein or enzyme is involved.
Result of Action
The molecular and cellular effects of 1-(Trifluoromethylsulfonyl)azetidine-3-carboxylic acid are determined by the ADC or PROTAC it is part of . These effects can range from the inhibition of a specific enzyme to the induction of cell death, depending on the drug molecule attached to the linker.
Properties
IUPAC Name |
1-(trifluoromethylsulfonyl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO4S/c6-5(7,8)14(12,13)9-1-3(2-9)4(10)11/h3H,1-2H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXIELHKLNXPGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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